molecular formula C24H27N3O2 B11192941 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11192941
M. Wt: 389.5 g/mol
InChI Key: PPXQEEBGUBSPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of an appropriate β-diketone with urea or thiourea under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and ethyl groups can be done through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the pyrimidine derivative with 4-phenylbutan-2-ylamine to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets might include kinases, proteases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrimidine derivatives: Known for their biological activities.

    Acetamide derivatives: Commonly studied for their medicinal properties.

Uniqueness

What sets 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H27N3O2/c1-3-21-16-23(29)27(24(26-21)20-12-8-5-9-13-20)17-22(28)25-18(2)14-15-19-10-6-4-7-11-19/h4-13,16,18H,3,14-15,17H2,1-2H3,(H,25,28)

InChI Key

PPXQEEBGUBSPNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.